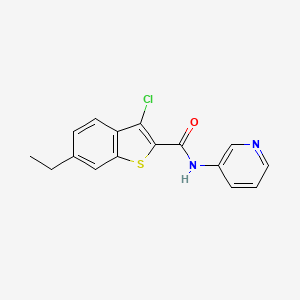![molecular formula C12H14ClNO B4432096 N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide, also known as CPCCOEt, is a chemical compound that has been widely studied for its potential therapeutic applications. CPCCOEt belongs to the class of compounds known as allosteric modulators, which are molecules that bind to a specific site on a protein and modulate its activity.
Mechanism of Action
N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide binds to a specific site on the mGluR1 receptor known as the allosteric site. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release. Specifically, this compound has been shown to decrease the activity of the receptor, leading to a decrease in glutamate release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been shown to modulate the activity of other proteins, including ion channels and enzymes. These effects may contribute to the therapeutic potential of this compound in a variety of disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide is that it is a highly specific modulator of the mGluR1 receptor. This specificity allows researchers to study the effects of modulating this receptor without affecting other systems in the body. However, one limitation of this compound is that it has a relatively short half-life, which may make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide. One area of interest is in the development of more potent and selective allosteric modulators of the mGluR1 receptor. Another area of research is in the identification of other proteins that may be affected by this compound, and the potential therapeutic applications of modulating these proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects or limitations of its use.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide has been studied for its potential therapeutic applications in a variety of fields. One area of research is in the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. This compound has been shown to modulate the activity of the metabotropic glutamate receptor 1 (mGluR1), which is involved in the regulation of neurotransmitter release. By modulating the activity of this receptor, this compound may be able to alleviate the symptoms of these disorders.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-1-9(2-6-11)7-8-14-12(15)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEYNDXOPPJYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)

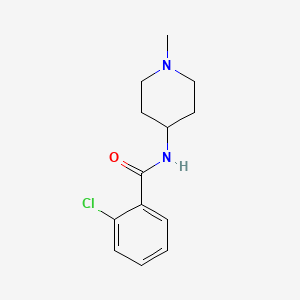
![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)
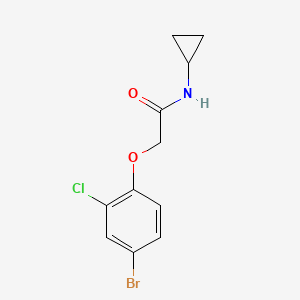
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)
![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)
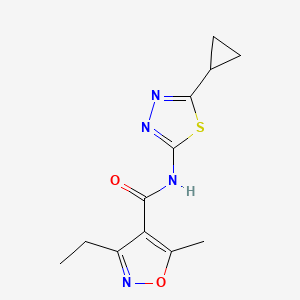
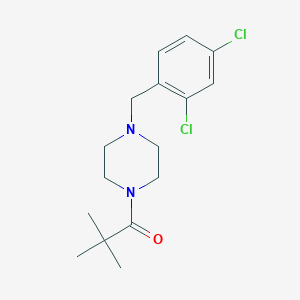
![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)
